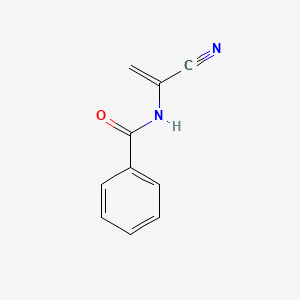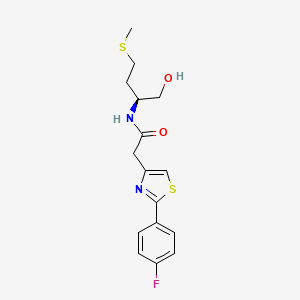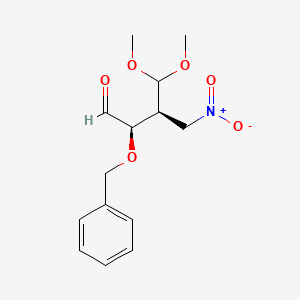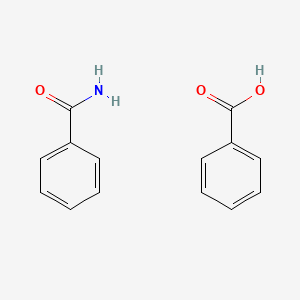
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborinane ring, which is a six-membered ring containing both oxygen and boron atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- typically involves the following steps:
Formation of the Dioxaborinane Ring: This can be achieved by reacting a boronic acid derivative with a diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Introduction of the Naphthalene Moiety: The naphthalene ring, substituted with a fluorine atom, can be introduced through a coupling reaction. This often involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Final Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can be used to modify the naphthalene moiety or the dioxaborinane ring.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced forms of the naphthalene or dioxaborinane ring.
Substitution: Substituted naphthalene derivatives.
Applications De Recherche Scientifique
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- depends on its application:
In Chemistry: Acts as a versatile intermediate in various organic reactions.
In Biology and Medicine: The compound can interact with biological molecules through its boron and fluorine atoms, potentially targeting specific proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Dioxaborinane, 2-(2-naphthalenyl)-5,5-dimethyl-: Lacks the fluorine atom, which may affect its reactivity and applications.
1,3,2-Dioxaborinane, 2-(1-fluoro-2-phenyl)-5,5-dimethyl-: Contains a phenyl group instead of a naphthalene moiety, leading to different chemical properties.
Uniqueness
1,3,2-Dioxaborinane, 2-(1-fluoro-2-naphthalenyl)-5,5-dimethyl- is unique due to the presence of both a fluorine-substituted naphthalene ring and a dioxaborinane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
918630-47-4 |
|---|---|
Formule moléculaire |
C15H16BFO2 |
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
2-(1-fluoronaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C15H16BFO2/c1-15(2)9-18-16(19-10-15)13-8-7-11-5-3-4-6-12(11)14(13)17/h3-8H,9-10H2,1-2H3 |
Clé InChI |
BMOBQLNPHZASDI-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=C(C3=CC=CC=C3C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625282.png)
![3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12625288.png)
![4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12625303.png)
![5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625306.png)

![1,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12625309.png)
![2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12625314.png)

![4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B12625336.png)

![3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12625355.png)
